

# Application Notes: SHLP-4 Antibody for Western Blot

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## Compound of Interest

Compound Name: SHLP-4

Cat. No.: B15597951

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Product Name: Anti-**SHLP-4** Polyclonal Antibody

Catalog Number: HPA-SHLP4-WB

Description: The Anti-**SHLP-4** Polyclonal Antibody is a rabbit-derived antibody raised against a synthetic peptide corresponding to a sequence of human Small Humanin-Like Peptide 4 (**SHLP-4**). **SHLP-4** is a recently identified mitochondrial-derived peptide (MDP) encoded by a small open reading frame within the 16S rRNA gene of the mitochondrial genome.[1][2] Like other MDPs, **SHLP-4** is implicated in various cellular processes. Preliminary studies suggest **SHLP-4** may play a role in promoting cell proliferation.[2][3] Endogenous **SHLP-4** has been detected in tissues such as the liver and prostate.[2] This antibody is intended for the detection of endogenous and overexpressed **SHLP-4** in Western Blotting applications.

## Antibody Specificity and Performance

The Anti-**SHLP-4** Polyclonal Antibody is purified by protein A and peptide affinity chromatography to ensure high specificity and sensitivity.

Table 1: Antibody Specifications

Characteristic	Specification
Host Species	Rabbit
Isotype	IgG
Immunogen	Synthetic peptide corresponding to human SHLP-4
Purification	Protein A and peptide affinity chromatography
Conjugation	Unconjugated
Formulation	Liquid in PBS with 0.02% sodium azide and 50% glycerol
Storage	Store at -20°C. Avoid repeated freeze-thaw cycles.

Table 2: Recommended Dilutions for Western Blot

Application	Recommended Dilution	Starting Dilution Range
Western Blot	1:1000	1:500 - 1:2000

Note: Optimal dilutions should be determined experimentally by the end-user.

Table 3: Expected Western Blot Results

Sample Type	Predicted Molecular Weight (kDa)	Observed Molecular Weight (kDa)	Positive Control	Negative Control
Human Liver Lysate	~3.0	~3.0	22Rv1 cell lysate	SHLP-4 knockout cell lysate
Human Prostate Lysate	~3.0	~3.0		
22Rv1 Cells	~3.0	~3.0		

## Experimental Protocols

### A. Sample Preparation: Cell Lysate

- Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Aspirate the PBS and add ice-cold RIPA buffer (1 ml per 100 mm dish).
- Scrape the adherent cells off the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
- Maintain constant agitation for 30 minutes at 4°C.
- Sonicate the lysate three times for 10-15 seconds each to ensure complete cell lysis and to shear DNA, which will reduce the viscosity of the sample.[\[4\]](#)[\[5\]](#)
- Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
- Carefully transfer the supernatant (the protein extract) to a new tube on ice.
- Determine the protein concentration using a BCA protein assay.

### B. SDS-PAGE and Protein Transfer

- Add 4X SDS sample buffer to the protein lysate, boil for 5 minutes, and then cool on ice.[\[6\]](#)

- Load 20-30 µg of total protein per well onto a 4-20% Tris-Glycine SDS-PAGE gel, along with a molecular weight marker.[4][6]
- Run the gel at 100-150V for approximately 1-1.5 hours, or until the dye front reaches the bottom of the gel.[4]
- Equilibrate the gel in 1X transfer buffer for 10-15 minutes.[4]
- Transfer the proteins from the gel to a PVDF membrane. The transfer can be performed at 100V for 1-2 hours or overnight at a constant current of 10 mA in a cold room.[4]

## C. Immunoblotting

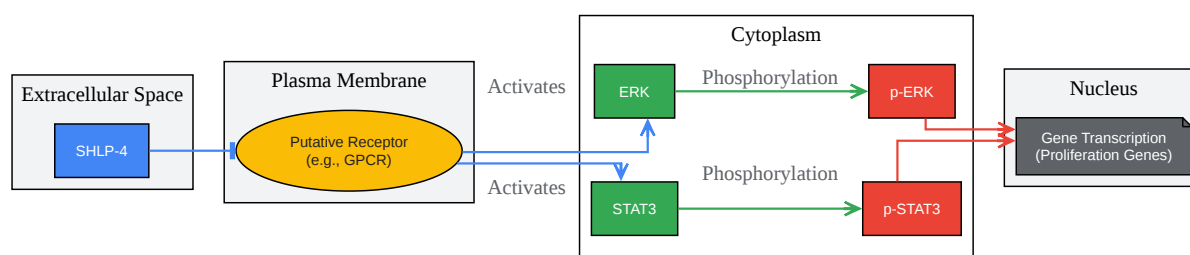
- After transfer, briefly rinse the membrane in TBST (Tris-Buffered Saline with 0.1% Tween-20).[6]
- To check for successful protein transfer, you can optionally stain the membrane with Ponceau S solution.[7]
- Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6][8]
- Incubate the membrane with the Anti-**SHLP-4** Polyclonal Antibody (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[5]
- The next day, wash the membrane three to five times for 5 minutes each with TBST.[6][7]
- Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[6]
- Wash the membrane again three to five times for 5 minutes each with TBST.[6][7]

## D. Detection

- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate for the recommended time.

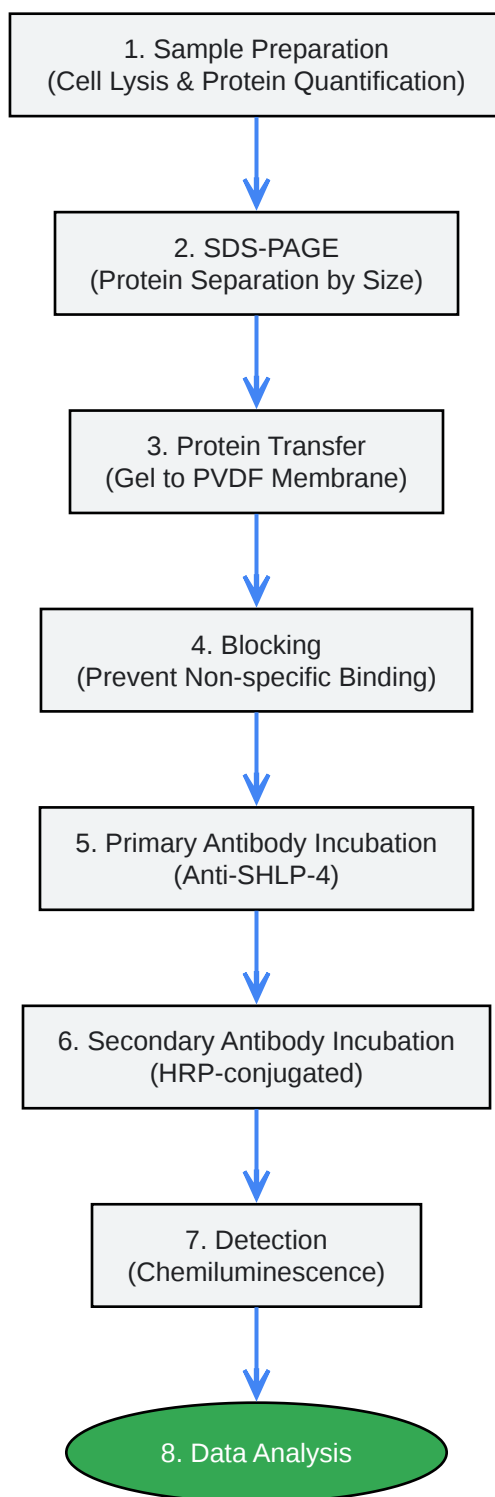
- Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

## Visualizations



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Caption: A potential signaling pathway for **SHLP-4**, leading to the activation of pro-proliferative genes.



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Caption: The experimental workflow for Western Blotting using the Anti-**SHLP-4** antibody.

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